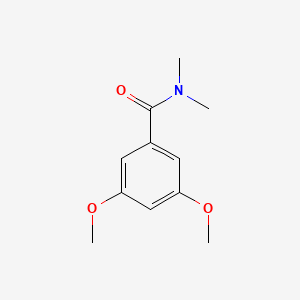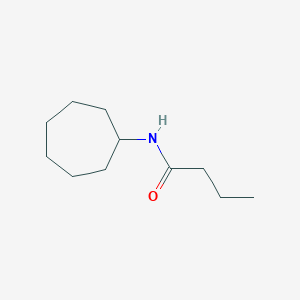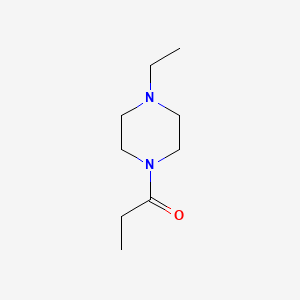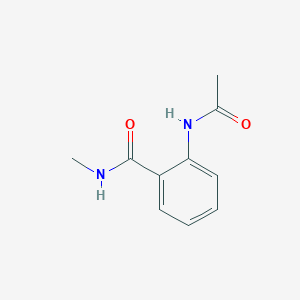![molecular formula C14H18N4 B7540764 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
1-[4-(Imidazol-1-yl)phenylmethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Imidazol-1-yl)phenylmethyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a piperazine derivative that has an imidazole ring attached to a phenylmethyl group. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine involves its binding to serotonin receptors. It has been found to be a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT7 receptor. This binding leads to the activation of intracellular signaling pathways, including the cAMP and MAPK pathways. These pathways are involved in the regulation of various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters involved in the regulation of mood, cognition, and movement. This compound has also been found to have anxiolytic and antidepressant effects, which may be related to its binding to the 5-HT1A receptor. Additionally, it has been found to have antipsychotic effects, which may be related to its binding to the 5-HT7 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine in lab experiments is its high potency and selectivity for serotonin receptors. This allows for precise and specific manipulation of these receptors, which is essential for studying their function and developing new drugs. However, one of the limitations of using this compound is its potential toxicity and side effects. It has been found to have dose-dependent effects on various physiological processes, including heart rate, blood pressure, and body temperature.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine. One of the most significant directions is the development of new drugs based on this compound for the treatment of neuropsychiatric disorders. This may involve the modification of its structure to improve its pharmacokinetic properties and reduce its side effects. Another direction is the study of its effects on other neurotransmitter systems, including the glutamate and GABA systems. This may lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Finally, the development of new imaging techniques for visualizing serotonin receptors in vivo may allow for the precise localization and quantification of these receptors in the brain, which may improve our understanding of their function and role in neuropsychiatric disorders.
Conclusion
In conclusion, this compound is a potent and selective ligand for serotonin receptors that has significant potential for use in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research and development of this compound may lead to the development of new drugs for the treatment of neuropsychiatric disorders and improve our understanding of the function of serotonin receptors in the brain.
Synthesemethoden
The synthesis of 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine has been achieved using various methods. One of the most common methods involves the reaction of 1-(4-bromophenyl)piperazine with imidazole in the presence of a palladium catalyst. Another method involves the reaction of 1-(4-nitrophenyl)piperazine with imidazole followed by reduction with hydrogen gas. The yield of the product using these methods is generally high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(Imidazol-1-yl)phenylmethyl]piperazine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is in the study of serotonin receptors. It has been found to be a potent ligand for the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been used in the development of new drugs for the treatment of depression, anxiety disorders, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[(4-imidazol-1-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-3-14(18-10-7-16-12-18)4-2-13(1)11-17-8-5-15-6-9-17/h1-4,7,10,12,15H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPCFRBSMBJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)
![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)



![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)


![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)